![molecular formula C17H18BrNO2 B5552901 N-(2-bromo-4-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B5552901.png)
N-(2-bromo-4-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide
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Description
Synthesis Analysis
The synthesis of similar acetamide compounds involves various steps, including the stirring of specific precursor compounds in a suitable solvent, followed by reactions such as acetylation, ethylation, and condensation. These processes often yield the target compound in good yield and are elucidated by techniques such as elemental analyses and spectroscopic methods (Sharma et al., 2018).
Molecular Structure Analysis
Molecular structure analyses of acetamide derivatives are typically performed using X-ray diffraction techniques, which reveal the crystallization in specific crystal systems and the presence of intermolecular hydrogen bonds, contributing to the compound's stability. These structures exhibit characteristic bond parameters and molecular conformations similar to related acetanilides (Gowda et al., 2007).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, including transsilylation and hydrolysis, leading to the formation of new compounds with distinct structures and properties. These reactions are influenced by factors such as reaction temperature and the nature of reagents used (Nikonov et al., 2016).
Scientific Research Applications
Anticancer Applications
Research into similar compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has shown potential anticancer applications. Synthesized derivatives have been studied for their structure and molecular docking analysis targeting the VEGFr receptor, indicating potential for anticancer drug development (Sharma et al., 2018).
Potential Pesticides
Compounds like N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been characterized for their potential as pesticides. Research involving X-ray powder diffraction of these derivatives indicates their use in developing new pesticides (Olszewska et al., 2011).
Molecular Conformation Studies
Studies on the molecular conformation of similar acetamides, such as N-(2,6-dimethylphenyl)-2,2,2-trimethylacetamide, provide insights into their chemical behavior and interactions. These studies contribute to a deeper understanding of the molecular structure and potential applications in material science and chemistry (Gowda et al., 2007).
Free Radical Scavenging Activity
Research into amidoalkyl-2-naphthol derivatives, such as N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, has explored their free radical scavenging activity. This indicates potential applications in developing antioxidants and studying the mechanisms of free radical scavenging (Boudebbous et al., 2021).
properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11-7-8-15(14(18)9-11)19-16(20)10-21-17-12(2)5-4-6-13(17)3/h4-9H,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFRKVOEAIMWEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=C(C=CC=C2C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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